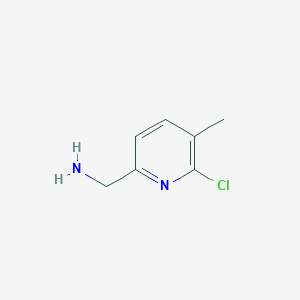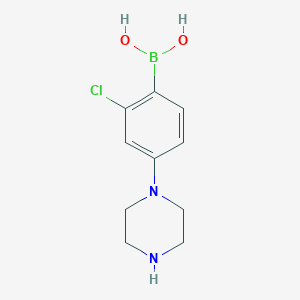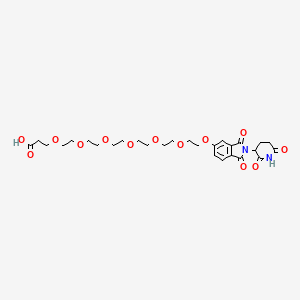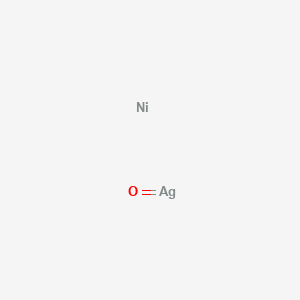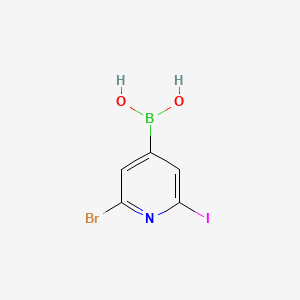
(2-Bromo-6-iodopyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-6-iodopyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C5H4BBrINO2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-iodopyridin-4-yl)boronic acid typically involves the borylation of 2-bromo-6-iodopyridine. One common method is the Miyaura borylation reaction, which involves the reaction of 2-bromo-6-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. This often involves continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
化学反应分析
Types of Reactions
(2-Bromo-6-iodopyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound. Oxidation reactions can yield boronic acids or esters, while substitution reactions can produce various substituted pyridine derivatives .
科学研究应用
(2-Bromo-6-iodopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Bromo-6-iodopyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
相似化合物的比较
(2-Bromo-6-iodopyridin-4-yl)boronic acid can be compared to other boronic acids and derivatives:
(2-Bromo-4-methylphenyl)boronic acid: Similar in structure but with a methyl group instead of an iodine atom. It has different reactivity and applications.
(4-Bromo-2-fluorophenyl)boronic acid: Contains a fluorine atom, which can influence its electronic properties and reactivity.
(2-Iodo-5-methylphenyl)boronic acid: Similar but with a methyl group and iodine atom in different positions, affecting its steric and electronic properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
属性
分子式 |
C5H4BBrINO2 |
|---|---|
分子量 |
327.71 g/mol |
IUPAC 名称 |
(2-bromo-6-iodopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
InChI 键 |
OZGLKZRVKJHCFB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)I)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


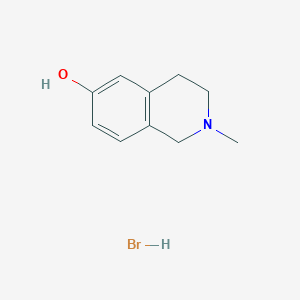
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
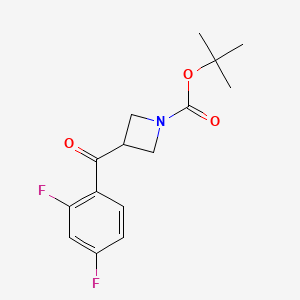
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
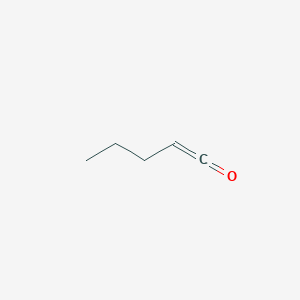

![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
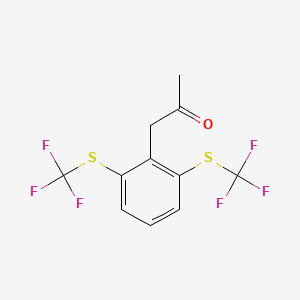

![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
